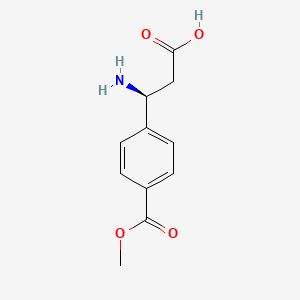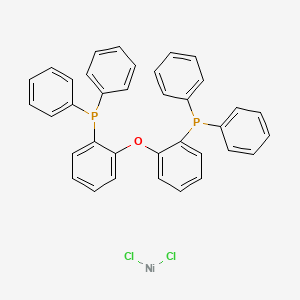
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is a heterocyclic aromatic compound with a pyridine ring substituted with bromine, chlorine, methoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 3-bromo-4-chloro-2-methoxy-pyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The reaction conditions often require careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum oxide are employed in hydrogenation reactions.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with different functional groups depending on the nucleophile used.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxyl or carbonyl derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The presence of electron-withdrawing groups like nitro and halogens can enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-chloro-2-methoxy-pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Bromo-4-chloro-5-nitro-pyridine: Lacks the methoxy group, which can affect its solubility and reactivity.
3-Bromo-2-methoxy-5-nitro-pyridine: Lacks the chlorine atom, which can influence its electronic properties and reactivity.
Uniqueness
3-Bromo-4-chloro-2-methoxy-5-nitro-pyridine is unique due to the combination of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
Propiedades
Fórmula molecular |
C6H4BrClN2O3 |
|---|---|
Peso molecular |
267.46 g/mol |
Nombre IUPAC |
3-bromo-4-chloro-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O3/c1-13-6-4(7)5(8)3(2-9-6)10(11)12/h2H,1H3 |
Clave InChI |
RMMXPOJYGLEACE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1Br)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


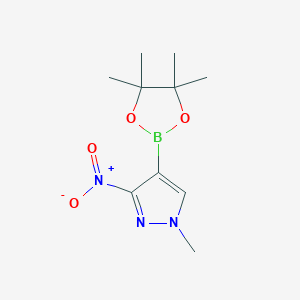
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)
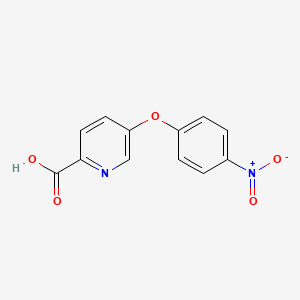
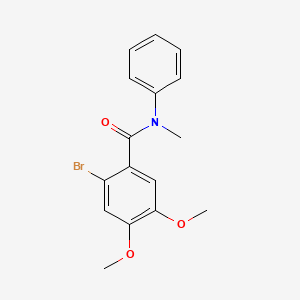
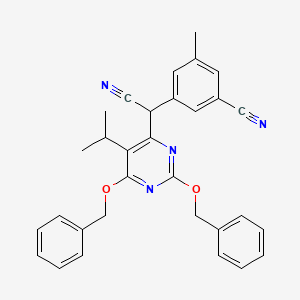
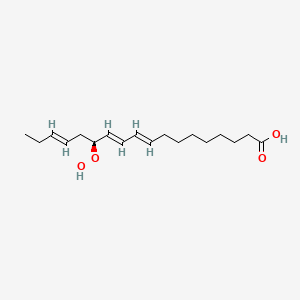
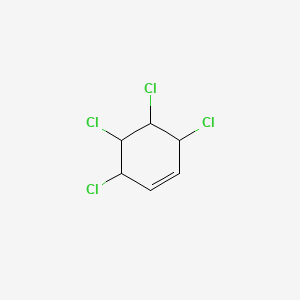


![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
